Acetic acid-d4

Catalog No.
S755173
CAS No.
1186-52-3
M.F
C2H4O2
M. Wt
64.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid-d4

CAS Number

1186-52-3

Product Name

Acetic acid-d4

IUPAC Name

deuterio 2,2,2-trideuterioacetate

Molecular Formula

C2H4O2

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N

SMILES

CC(=O)O

Synonyms

Aci-Jel-d4; E 260-d4; Ethanoic-d4 Acid; Ethanoic-d4 Acid Monomer; Ethylic-d4 Acid; Glacial Acetic Acid-d4; Methanecarboxylic-d4 Acid; NSC 111201-d4; NSC 112209-d4; NSC 115870-d4; NSC 127175-d4; NSC 132953-d4; NSC 406306-d4; Vinegar-d4 Acid

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]

The exact mass of the compound (2H3)Acetic (2H)acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic acid-d4 (CAS 1186-52-3) is a fully deuterated, polar, protic solvent and chemical precursor widely procured for quantitative NMR (qNMR) spectroscopy, neutron scattering studies, and the synthesis of isotopically labeled materials. Characterized by a high isotopic purity (typically ≥99.5 atom % D), it exhibits a density of 1.119 g/mL at 25 °C, which is noticeably higher than the 1.05 g/mL baseline of unlabeled acetic acid. The complete replacement of protium with deuterium eliminates both the methyl and carboxyl proton signals in standard analytical workflows, making it a critical reagent for applications where proton exchange or solvent signal interference would compromise data integrity or synthetic yield.

Substituting fully deuterated acetic acid-d4 with partially deuterated analogs (such as acetic acid-d3, CD3COOH, or acetic acid-d1, CH3COOD) or unlabeled acetic acid fundamentally compromises analytical and synthetic workflows. In NMR spectroscopy, using CH3COOD leaves massive methyl signals at ~2.0 ppm that obscure aliphatic analyte peaks, whereas acetic acid-d4 suppresses these signals to trace residual levels [1]. In isotopic labeling, using acetic acid-d3 introduces an exchangeable protium atom into the system, leading to unwanted H/D scrambling in protic environments and reducing the isotopic purity of the final product. Furthermore, in small-angle neutron scattering (SANS), the presence of any protium generates high incoherent background scattering, meaning only the fully deuterated >98 atom % D form provides the necessary scattering length density (SLD) contrast required to resolve nanoscale structures[2].

Elimination of NMR Solvent Interference

In 1H NMR spectroscopy, unlabeled acetic acid and acetic acid-d1 generate overwhelming signals from their methyl protons, masking the 2.0-2.2 ppm region. Acetic acid-d4 (≥99.5 atom % D) reduces these signals to trace residual peaks, specifically a faint quintet at 2.04 ppm and a singlet at 11.65 ppm [1]. This >99.5% reduction in proton signal intensity is critical for quantitative NMR (qNMR) and structural elucidation of molecules with resonances in these aliphatic and acidic regions.

Evidence Dimension1H NMR residual solvent signal intensity
Target Compound DataTrace residual peaks at 2.04 ppm (quintet) and 11.65 ppm (singlet)
Comparator Or BaselineUnlabeled acetic acid / Acetic acid-d1 (Massive obscuring signals at ~2.1 ppm)
Quantified Difference>99.5% reduction in solvent proton signal
Conditions1H NMR spectroscopy at 295 K

Enables the clear resolution and quantification of analyte peaks in the 2.0-2.2 ppm and 11-12 ppm regions, essential for qNMR and purity analysis.

Kinetic Isotope Effect in Radical Oxidation

The complete deuteration of acetic acid significantly alters its reaction kinetics due to the primary kinetic isotope effect (KIE). In gas-phase reactions with hydroxyl (OH) radicals at 300 K, unlabeled acetic acid reacts with a rate constant of (7.42 ± 0.12) × 10^-13 cm3 molecule-1 s-1. In contrast, acetic acid-d4 exhibits a substantially slower rate constant of (1.09 ± 0.18) × 10^-13 cm3 molecule-1 s-1 [1]. This ~6.8-fold reduction in the oxidation rate demonstrates the enhanced stability of the fully deuterated compound against radical abstraction.

Evidence DimensionReaction rate constant with OH radicals at 300 K
Target Compound Datak = 1.09 ± 0.18 × 10^-13 cm3 molecule-1 s-1
Comparator Or BaselineUnlabeled acetic acid (k = 7.42 ± 0.12 × 10^-13 cm3 molecule-1 s-1)
Quantified Difference6.8-fold decrease in reaction rate (KIE)
ConditionsGas-phase discharge flow system with resonance fluorescence detection at 300 K

Proves the enhanced oxidative stability of the deuterated compound, which is critical for designing robust isotopically labeled standards and studying reaction mechanisms.

Scattering Length Density for Neutron Scattering

In small-angle neutron scattering (SANS) experiments, the isotopic composition of the solvent dictates the scattering length density (SLD). Unlabeled acetic acid contains protium, which has a negative coherent scattering length and generates high incoherent background noise. Substituting with acetic acid-d4 (>98 atom % D) replaces protium with deuterium, drastically increasing the coherent scattering length and eliminating the incoherent background [1]. This isotopic contrast is essential for isolating the scattering signals of dissolved nanoparticles or complex fluid structures.

Evidence DimensionCoherent scattering length and background noise
Target Compound DataHigh coherent SLD, low incoherent background
Comparator Or BaselineUnlabeled acetic acid (Negative coherent scattering length, high incoherent background)
Quantified DifferenceShift from negative to highly positive coherent scattering length density, enabling contrast variation
ConditionsSmall-angle neutron scattering (SANS) of complex mixtures

Allows researchers to perform contrast-matching experiments to resolve nanoscale structures that are invisible in standard hydrogenated solvents.

Quantitative NMR (qNMR) of Polar Analytes

Directly leveraging its >99.5% reduction in proton signal intensity, acetic acid-d4 is selected for dissolving internal standards and polar compounds (e.g., peptides, modified chitosans) where suppression of the acetate methyl and carboxyl protons is required to prevent analyte masking .

Synthesis of Deuterated APIs and Precursors

Utilizing its complete deuteration, it serves as a building block in the synthesis of labeled standards (e.g., deuterated conjugated linoleic acid) without introducing exchangeable protic impurities that cause H/D scrambling, which is a common failure point when using acetic acid-d3.

Small-Angle Neutron Scattering (SANS) Studies

Procured for contrast-matching experiments in complex fluids, such as ionic liquids or nanoparticle dispersions, where the high coherent scattering length density of deuterium is necessary to resolve nanoscale structures against the solvent background[1].

Mechanistic and Kinetic Isotope Effect (KIE) Research

Utilized as a probe molecule in catalytic and atmospheric chemistry to determine reaction pathways, such as OH radical abstraction, by measuring the ~6.8-fold rate differences compared to unlabeled acetic acid [2].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1186-52-3

Wikipedia

Deuterated acetic acid

Dates

Last modified: 08-15-2023

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